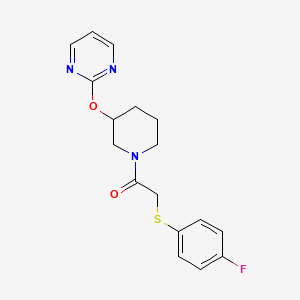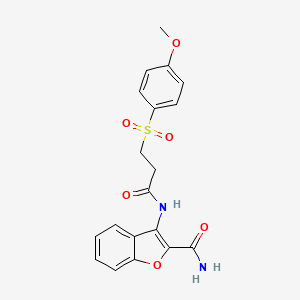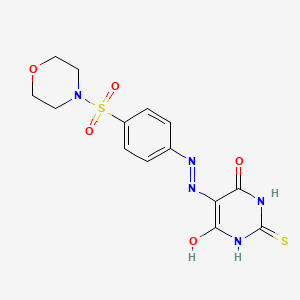
2-((2-Chlorophenyl)sulfanyl)-5-(trifluoromethyl)benzenecarbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, each introducing a different functional group. The exact method would depend on the starting materials and the specific conditions required for each reaction. Unfortunately, without specific literature or experimental data, it’s difficult to provide a detailed synthesis analysis .Molecular Structure Analysis
The molecular structure of this compound can be deduced from its name and would involve a benzene ring with the aforementioned functional groups attached. The exact spatial arrangement would depend on the specific locations of these groups on the benzene ring .Chemical Reactions Analysis
The chemical reactions that this compound can undergo would largely depend on its functional groups. For example, the nitrile group might undergo hydrolysis to form a carboxylic acid, or the trifluoromethyl group might participate in various substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound include characteristics like melting point, boiling point, solubility, and reactivity. These properties can often be predicted based on the compound’s structure and functional groups .Scientific Research Applications
Polymerization Initiators
2-((2-Chlorophenyl)sulfanyl)-5-(trifluoromethyl)benzenecarbonitrile, due to its structural properties, could be explored in research as a polymerization initiator, especially in systems where superacids are used for initiating polymerizations of ethylenic monomers. These compounds have shown potential in complexation with superacids leading to the formation of high molecular weight polymers with unique properties, as indicated by studies on similar sulfanyl and chlorophenyl compounds (Souverain et al., 1980).
Cyclization Reactions
The compound could also be relevant in cyclization reactions, where its sulfanyl and chlorophenyl groups might facilitate the synthesis of cyclic compounds. Research on benzyl alkynyl sulfides suggests that compounds with similar structures can undergo base-induced cyclization to produce dihydrothiophenes, a process that could be influenced by electron-withdrawing groups like trifluoromethyl present in the compound (Motto et al., 2011).
High Refractive Index Materials
Another potential application is in the development of materials with high refractive indexes and small birefringence for optoelectronics. The incorporation of thiophenyl-substituted benzidines, similar in structural motif to the chlorophenyl and trifluoromethyl groups, into polyimides has resulted in materials with these desirable optical properties (Tapaswi et al., 2015).
Reactive Intermediates in Organic Synthesis
Given its unique chemical structure, 2-((2-Chlorophenyl)sulfanyl)-5-(trifluoromethyl)benzenecarbonitrile could serve as a reactive intermediate in organic synthesis, enabling the formation of complex molecules through reactions involving the sulfanyl and chlorophenyl moieties. Studies on similar compounds have demonstrated their utility in creating diverse organic structures through reactions such as oxidative desulfurization and cycloaddition reactions (Lu et al., 2010).
Proton Exchange Membranes
Finally, the compound's potential for inclusion in proton exchange membranes (PEMs) for fuel cell applications should not be overlooked. Its structure could facilitate the design of locally and densely sulfonated poly(ether sulfone)s, leading to PEMs with efficient proton conduction and excellent thermomechanical stability (Matsumoto et al., 2009).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
2-(2-chlorophenyl)sulfanyl-5-(trifluoromethyl)benzonitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H7ClF3NS/c15-11-3-1-2-4-13(11)20-12-6-5-10(14(16,17)18)7-9(12)8-19/h1-7H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WJZVQXJFVQYDSK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)SC2=C(C=C(C=C2)C(F)(F)F)C#N)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H7ClF3NS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.73 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

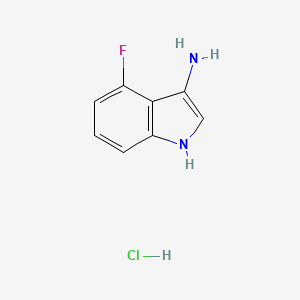
![1-(1-{[1,1'-Biphenyl]-4-carbonyl}piperidin-4-yl)-3-cyclopropylimidazolidine-2,4-dione](/img/structure/B2671459.png)
![3-(benzenesulfonyl)-N-(6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-2-yl)propanamide](/img/structure/B2671460.png)
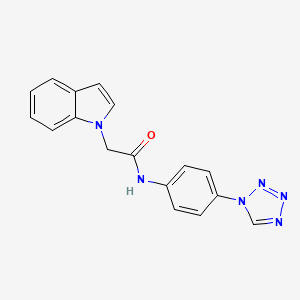
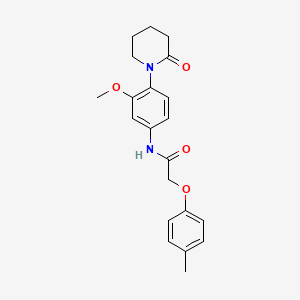
![N-(thiophen-2-ylmethyl)-5H-pyrrolo[3,4-d]pyrimidine-6(7H)-carboxamide](/img/structure/B2671465.png)
![N-(3-ethylphenyl)-3-(8-methyl-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-3-yl)propanamide](/img/structure/B2671466.png)
![1-Prop-2-enoyl-N-[1-[3-(trifluoromethyl)phenyl]ethyl]piperidine-4-carboxamide](/img/structure/B2671468.png)
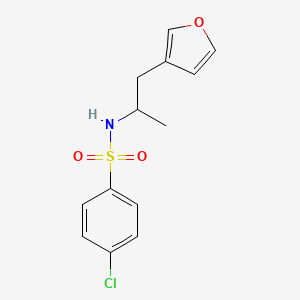
![4,6-dimethoxy-N-[4-(trifluoromethyl)phenyl]-5-pyrimidinesulfonamide](/img/structure/B2671475.png)
![1-((1R,5S)-8-azabicyclo[3.2.1]oct-2-en-8-yl)-3-cyclopentylpropan-1-one](/img/structure/B2671476.png)
